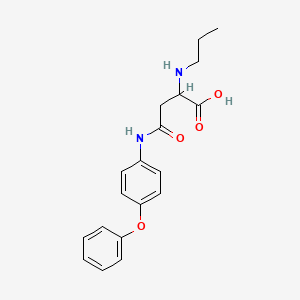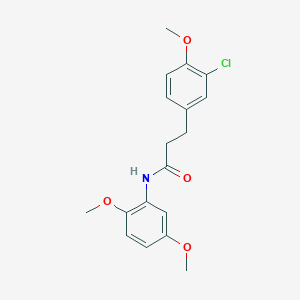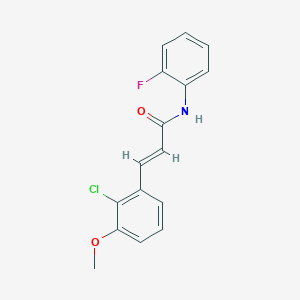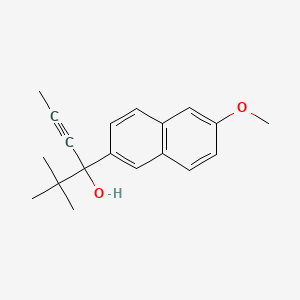
Phenyl(2,4,6-trichlorophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl(2,4,6-trichlorophenyl)methanone is an organic compound characterized by the presence of a phenyl group attached to a methanone moiety, which is further substituted with three chlorine atoms at the 2, 4, and 6 positions. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl(2,4,6-trichlorophenyl)methanone typically involves the reaction of phenylmagnesium bromide with 2,4,6-trichlorobenzoyl chloride. The reaction is carried out in an anhydrous environment to prevent the hydrolysis of the reactants. The general reaction scheme is as follows:
Preparation of Phenylmagnesium Bromide: Phenyl bromide is reacted with magnesium in dry ether to form phenylmagnesium bromide.
Reaction with 2,4,6-Trichlorobenzoyl Chloride: The phenylmagnesium bromide is then reacted with 2,4,6-trichlorobenzoyl chloride to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Phenyl(2,4,6-trichlorophenyl)methanone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various phenyl derivatives, while oxidation and reduction can lead to the formation of different ketones or alcohols.
Aplicaciones Científicas De Investigación
Phenyl(2,4,6-trichlorophenyl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Phenyl(2,4,6-trichlorophenyl)methanone involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its biological activity.
Comparación Con Compuestos Similares
Phenyl(2,4,6-trichlorophenyl)methanone can be compared with other similar compounds, such as:
Tris(2,4,6-trichlorophenyl)methane: Known for its stability and use in organic electronics.
2,4,6-Trichlorobenzophenone: Another compound with similar structural features but different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C13H7Cl3O |
|---|---|
Peso molecular |
285.5 g/mol |
Nombre IUPAC |
phenyl-(2,4,6-trichlorophenyl)methanone |
InChI |
InChI=1S/C13H7Cl3O/c14-9-6-10(15)12(11(16)7-9)13(17)8-4-2-1-3-5-8/h1-7H |
Clave InChI |
QAHGFRPSVORUTJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl N-[1-[(1-carbamoyl-2-phenyl-ethyl)carbamoyl]butyl]carbamate](/img/structure/B11950029.png)


![Bicyclo[3.2.1]oct-3-en-2-one](/img/structure/B11950051.png)


![9-[4-(4-methoxyphenyl)-2-thienyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B11950071.png)




![4-[(2-chlorophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B11950105.png)


